molecular formula C12H14O4 B14651070 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid CAS No. 51927-57-2

1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid

Cat. No.: B14651070
CAS No.: 51927-57-2
M. Wt: 222.24 g/mol
InChI Key: PTOZUQTUKGCDMP-UHFFFAOYSA-N
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Description

1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is a complex organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid typically involves multiple steps. One common method includes the epoxidation of a naphthalene derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.

Scientific Research Applications

1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another naphthalene derivative with an oxirane ring.

    1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A similar compound with a different ring fusion pattern.

Uniqueness

1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety

Properties

CAS No.

51927-57-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid

InChI

InChI=1S/C10H10O2.C2H4O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8;1-2(3)4/h1-3,9-11H,4-5H2;1H3,(H,3,4)

InChI Key

PTOZUQTUKGCDMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C2C(O2)CC3=C1C=CC=C3O

Origin of Product

United States

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